molecular formula C18H22N4O4 B2736386 N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207016-72-5

N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2736386
CAS No.: 1207016-72-5
M. Wt: 358.398
InChI Key: XTRMVWBWEGBNGW-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetically designed pyrimido[5,4-b]indol-3-yl acetamide derivative of significant interest in chemical biology and oncology research. This complex heterocyclic compound features a pyrimido[5,4-b]indole core structure, which is structurally related to pyrimido[4,5-b]indol derivatives that have been investigated as potent inhibitors of pyruvate dehydrogenase kinase (PDHK) isoforms, particularly PDHK1 . The molecular scaffold incorporates multiple functional elements including 7,8-dimethoxy substituents on the indole system, a 4-oxo-4,5-dihydro group, and an N-(sec-butyl)acetamide side chain that modulates the compound's physicochemical properties and biological interactions. Researchers value this compound primarily for investigating cancer cell metabolism, particularly the Warburg effect - a phenomenon where cancer cells preferentially utilize glycolysis for energy production even under oxygen-rich conditions . PDHK1 plays a crucial regulatory role in this metabolic switch by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDH), thereby reducing mitochondrial oxidative metabolism of glucose . Inhibition of PDHK1 represents a promising therapeutic strategy to reverse the Warburg effect and restore normal metabolic function in cancer cells. Compounds featuring the pyrimidoindole core have demonstrated potential as modulators of immunometabolism and may synergize with existing anticancer therapies including radiotherapy and targeted agents . The specific structural features of this compound, particularly the 7,8-dimethoxy groups and sec-butyl side chain, contribute to its binding affinity, selectivity profile, and pharmacological properties. This chemical entity is provided exclusively for research applications in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. Researchers should handle this material according to appropriate laboratory safety protocols and consult relevant patent literature and scientific publications for comprehensive information on analogous compounds and their research applications .

Properties

IUPAC Name

N-butan-2-yl-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-10(2)20-15(23)8-22-9-19-16-11-6-13(25-3)14(26-4)7-12(11)21-17(16)18(22)24/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRMVWBWEGBNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₈H₂₂N₄O₄
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1207016-72-5

The compound features a pyrimido-indole structure, which is characteristic of many biologically active molecules.

This compound exhibits a range of biological activities primarily through its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, leading to alterations in intracellular signaling pathways. Such modulation can affect cellular responses such as proliferation and apoptosis .
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell growth and survival .
  • Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating that this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and provided insights into the potential activities of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties :
    • Research on similar indole-based compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds with similar structures might protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds with a similar structure to N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide exhibit anticancer properties. The pyrimidine and indole moieties are known to interact with various biological targets involved in cancer progression. For instance, molecular docking studies suggest that such compounds can inhibit key enzymes related to tumor growth and metastasis.

2. Antimicrobial Properties
Research has shown that derivatives of pyrimidine compounds possess antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays have demonstrated its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have explored the applications of similar compounds:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of pyrimidine derivatives against antibiotic-resistant strains of bacteria. Results indicated significant inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrimido[5,4-b]indole Derivatives with Different N-Substituents
  • N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105)

    • Substituents : Cyclohexyl group on the acetamide nitrogen.
    • Activity : Acts as a TLR4 ligand with adjuvant properties in vaccines. The cyclohexyl group contributes to hydrophobic interactions but reduces solubility compared to the sec-butyl analog .
    • Synthesis : Uses HATU-mediated coupling of cyclobutylamine to the pyrimidoindole core (73.5% yield) .
  • N-(tert-Butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32)

    • Substituents : Bulky tert-butyl group.
    • Impact : Increased steric hindrance reduces binding to TLR4 compared to smaller alkyl chains like sec-butyl .
Methoxy-Substituted Analogs
  • N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
    • Substituents : Fluorobenzyl and 3-methoxyphenyl groups.
    • Key Difference : The fluorobenzyl group enhances π-π stacking in receptor binding, while the single methoxy group limits solubility compared to 7,8-dimethoxy substitutions .

Activity and Structure–Activity Relationship (SAR)

SAR Insights:
  • Alkyl Chain Length : Shorter chains (e.g., sec-butyl) optimize TLR4 binding by balancing hydrophobicity and steric effects, whereas longer chains (e.g., dodecyl in Compound 50) disrupt activity .
  • Methoxy Groups: 7,8-Dimethoxy substitution in the target compound likely enhances hydrogen bonding and solubility compared to non-substituted analogs .
  • Heterocyclic Cores: Triazinoindole derivatives (e.g., Compound 7) show divergent activity (kinase inhibition vs. TLR4 modulation), highlighting core-dependent target specificity .
Key Observations:
  • HATU Efficiency : Amide bond formation using HATU and tertiary amines (e.g., sec-butylamine) consistently achieves >60% yields .
  • Purification Challenges : Bulky substituents (e.g., tert-butyl) require gradient elution in reverse-phase chromatography for purity >95% .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reagent conditions for preparing N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide?

  • Answer : The synthesis involves three primary stages:

Core formation : Construct the pyrimido[5,4-b]indole core via cyclization of indole derivatives (e.g., 5-methoxyindole) with pyrimidinone precursors under acidic or basic conditions (e.g., HCl or NaOH) .

Substituent introduction : Methoxy groups at positions 7 and 8 are introduced via alkylation using dimethyl sulfate or methyl iodide under reflux conditions (60–80°C, 12–24 hrs) .

Acetamide coupling : React the core intermediate with sec-butylamine via amide bond formation using coupling agents like EDCl/HOBt in DMF .

  • Key variables : Solvent choice (DMF for solubility), temperature control (±2°C), and stoichiometric ratios (1.2:1 excess of sec-butylamine) .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Answer : Multi-modal characterization is required:

  • 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., methoxy groups at 7,8-positions show distinct δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemistry of the pyrimidoindole core and sec-butyl chain conformation (if crystalline) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (calculated for C₂₃H₂₈N₄O₅: 464.47 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies address low yields during the cyclization step of the pyrimidoindole core?

  • Answer : Yield optimization requires:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent polarity adjustment : Switch from DMF to THF or toluene to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining 80–85°C .
    • Data-driven approach : Use computational reaction path modeling (e.g., DFT calculations) to identify energy barriers and transition states .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Answer : Prioritize modifications based on:

Pyrimidoindole core : Replace 4-oxo with thiooxo to modulate kinase inhibition .

Sec-butyl chain : Test branched vs. linear alkyl groups to improve membrane permeability (logP optimization) .

Methoxy groups : Replace with halogen (e.g., Cl) or trifluoromethyl for increased metabolic stability .

  • Validation : Assay cytotoxicity (MTT assay), target binding (SPR), and pharmacokinetics (Caco-2 permeability) .

Q. How to resolve contradictions in NMR and mass spectrometry data?

  • Answer : Contradictions often arise from:

  • Impurity interference : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Tautomerism : Use deuterated DMSO to stabilize enol-keto tautomers and re-analyze .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous signals .

Q. What computational methods predict solubility and bioavailability?

  • Answer :

  • Solubility prediction : Use Abraham solvation parameters or COSMO-RS models with experimental logS data .
  • Bioavailability : Apply QSPR models (e.g., SwissADME) to estimate logP, PSA, and Rule of Five compliance .
  • MD simulations : Simulate membrane permeation using GROMACS with lipid bilayer models .

Q. How to design analogs for selective kinase inhibition?

  • Answer :

  • Docking studies : Target ATP-binding pockets (e.g., EGFR, CDK2) using AutoDock Vina with PyRx .
  • Pharmacophore mapping : Align 4-oxo and methoxy groups with key kinase hinge region residues .
  • Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

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